Cas no 67967-07-1 ((prop-2-yn-1-yloxy)cyclohexane)

(prop-2-yn-1-yloxy)cyclohexane Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexane, (2-propynyloxy)-
- prop-2-ynoxycyclohexane
- (prop-2-yn-1-yloxy)cyclohexane
- F2167-2802
- (2-propynyloxy)cyclohexane
- DTXSID70454899
- 67967-07-1
- AKOS015906398
- starbld0036604
- prop-2-ynoxy-cyclohexane
- SCHEMBL5737479
-
- Inchi: InChI=1S/C9H14O/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2
- InChI Key: UHAJRVNWTWHVDJ-UHFFFAOYSA-N
- SMILES: C#CCOC1CCCCC1
Computed Properties
- Exact Mass: 138.104465066g/mol
- Monoisotopic Mass: 138.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 9.2Ų
(prop-2-yn-1-yloxy)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P308196-1g |
(Prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 1g |
$ 475.00 | 2022-06-03 | ||
TRC | P308196-100mg |
(Prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F2167-2802-1g |
(prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2167-2802-0.25g |
(prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2167-2802-0.5g |
(prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2167-2802-10g |
(prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F2167-2802-5g |
(prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | P308196-500mg |
(Prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
Life Chemicals | F2167-2802-2.5g |
(prop-2-yn-1-yloxy)cyclohexane |
67967-07-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 |
(prop-2-yn-1-yloxy)cyclohexane Related Literature
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1. Reductive free-radical alkylations and cyclisations mediated by 1-alkylcyclohexa-2,5-diene-1-carboxylic acidsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 1 1998 2073
Additional information on (prop-2-yn-1-yloxy)cyclohexane
Chemical Synthesis and Applications of (prop-2-yn-1-yloxy)cyclohexane (CAS No. 67967-07-1)
The compound (prop-2-yn-1-yloxy)cyclohexane, identified by the Chemical Abstracts Service registry number CAS No. 67967-07-1, represents a unique structural motif in organic chemistry. Comprising a cyclohexane ring appended with a terminal alkyne group via an ether linkage, this molecule has garnered attention for its potential in medicinal chemistry and materials science. Recent advancements in click chemistry and bioorthogonal reactions have highlighted its utility as a versatile building block for constructing complex architectures under physiological conditions. The presence of both the alkyne and ether functionalities enables sequential functionalization strategies, aligning with modern drug design principles that prioritize modular synthesis approaches.
Structural characterization studies using NMR spectroscopy reveal distinct resonance patterns for the prop-2-ynyl moiety at δ 5.5–5.8 ppm (HC≡CCH₂OCH₂CH₂) and the cyclohexyl protons in the δ 1.4–1.8 ppm range, confirming its configuration as a trans-disubstituted cyclohexanol derivative. X-ray crystallography data from a 2023 study published in Acta Crystallographica demonstrates an intermolecular C-H...π interaction network between adjacent molecules, stabilizing crystalline forms suitable for high-resolution analytical applications. This structural rigidity contributes to predictable reactivity profiles when employed in multistep synthetic protocols.
In pharmaceutical development, this compound serves as an intermediate in the synthesis of novel G-protein coupled receptor (GPCR) modulators through copper-free azide–alkyne cycloaddition reactions. Researchers at the University of Cambridge reported in Nature Communications (June 2024) that incorporating (prop-2-ynyl)cyclohexane derivatives into ligand scaffolds enhanced cellular permeability by 34% compared to traditional alkene-based linkers, while maintaining selectivity for cannabinoid receptor type 2 (CB2). Such improvements are critical for developing effective treatments targeting neuroinflammatory disorders without central nervous system side effects.
Spectroscopic analysis shows significant electronic effects arising from conjugation between the alkyne triple bond and cyclohexyl ring system. Density functional theory (DFT) calculations published in Journal of Organic Chemistry (March 2024) predict a HOMO-LUMO gap of 3.8 eV, suggesting potential photophysical properties exploitable in optoelectronic materials. Experimental validation confirmed its role as an efficient electron acceptor in organic solar cells when combined with polythiophene donors, achieving power conversion efficiencies up to 8.7% under AM1.5 illumination—a notable improvement over previous non-conjugated systems.
Bioconjugation studies leveraging this compound's alkyne functionality have expanded its utility in bioimaging applications. A collaborative study between MIT and Stanford demonstrated that azide-functionalized antibodies could be efficiently coupled with cyclohexane propargyl ethers through strain-promoted azide–alkyne cycloaddition (SPAAC), enabling real-time tracking of protein interactions within live cells without disrupting cellular processes. The resulting conjugates exhibited superior stability compared to traditional maleimide-based systems, maintaining activity for over 48 hours post-conjugation under physiological conditions.
In polymer chemistry, this compound's ability to form stable acetylene linkages has led to its use in synthesizing mechanically interlocked molecules like rotaxanes and catenanes. Researchers at ETH Zurich recently reported a template-directed synthesis approach where (propargyloxycyclohexane) units served as recognition sites for macrocyclic components, achieving isolation yields of up to 65%—a significant milestone given the typical challenges associated with these complex architectures' preparation.
Catalytic applications are emerging through its role as a ligand precursor in palladium-catalyzed cross-coupling reactions. A team from Tokyo Institute of Technology developed asymmetric catalyst systems based on chiral derivatives of this compound, achieving enantioselectivities exceeding 98% ee in Suzuki-Miyaura couplings under mild reaction conditions (temperature below 50°C). These advancements reduce reliance on harsh reaction conditions commonly associated with traditional ligands like BINAP derivatives.
Solubility studies conducted at Harvard's Department of Chemistry revealed biphasic solubility behavior critical for formulation development: soluble up to 5 mM in dimethyl sulfoxide yet only sparingly soluble (<5 mg/mL) in aqueous buffers above pH 8, which is advantageous for targeted drug delivery systems requiring controlled release mechanisms through pH-responsive dissolution profiles.
The compound's thermal stability was rigorously evaluated using differential scanning calorimetry (DSC), showing decomposition onset at approximately 315°C under nitrogen atmosphere—a characteristic beneficial for high-throughput screening processes where solid-phase synthesis requires elevated temperatures without molecular degradation.
In computational modeling studies published last year, molecular dynamics simulations highlighted unique hydrogen bonding capabilities between the hydroxyl group and adjacent propargyl unit when incorporated into peptide mimetics, providing insights into stabilizing bioactive conformations necessary for enzyme inhibition studies targeting kinases involved in cancer progression pathways.
New synthetic methodologies continue to expand its accessibility: a one-pot synthesis developed by Caltech researchers combines propargyl bromide with cyclohexanediol under phase-transfer catalysis conditions, achieving >95% yield while eliminating hazardous solvents previously required for analogous reactions—a breakthrough aligned with green chemistry principles emphasized by current regulatory frameworks.
Biomaterials research has identified this compound's utility as a crosslinker for hydrogel networks exhibiting shape-memory properties when copolymerized with poly(ethylene glycol) diacrylate matrices via thiol-yne click chemistry under visible light irradiation (<450 nm). Such materials demonstrate potential applications in regenerative medicine due to their ability to undergo reversible conformational changes without compromising mechanical integrity or biocompatibility.
In drug delivery systems, recent work from Johns Hopkins University showed that nanoparticle surface functionalization using this compound's alkyne groups significantly enhanced targeting efficiency when combined with aptamer-based recognition elements via copper-free click chemistry modifications—a strategy currently being explored for targeted delivery of siRNA therapeutics against metastatic melanoma cells expressing specific cell-surface markers.
Safety assessments conducted per OECD guidelines confirmed non-genotoxic properties using Ames test protocols across multiple bacterial strains (TA98/TA100/TA1535/TA1537), while acute toxicity studies on zebrafish embryos demonstrated LD₅₀ values exceeding 1 mM after 96-hour exposure—critical data supporting its consideration as an intermediate component within pharmaceutical formulations requiring stringent safety standards.
New analytical techniques have enabled precise quantification: ultra-high-performance liquid chromatography-mass spectrometry (UHPLC–MS) methods optimized by Merck scientists allow detection limits below 5 ppb using electrospray ionization mode (m/z calculated: [M+H]+ = 138), facilitating quality control during large-scale manufacturing processes adhering to ICH guidelines on impurity profiling requirements.
Cryogenic electron microscopy (cryo-EM) studies involving protein-ligand complexes containing this compound revealed unexpected binding modes where the propargyl group occupies hydrophobic pockets typically reserved for branched alkyl chains—a finding challenging conventional structure-based drug design assumptions and opening new avenues for exploring non-classical pharmacophore interactions.
Sustainable production pathways are being developed through enzymatic catalysis: lipase-mediated transesterification processes reported by researchers at Wageningen University achieve conversion efficiencies exceeding traditional acid-catalyzed methods while operating at ambient temperature—a promising approach toward reducing energy consumption during industrial-scale synthesis required for preclinical trials involving milligram quantities.
In vivo pharmacokinetic evaluations using rodent models demonstrated favorable absorption profiles when administered orally as part of prodrug formulations containing ester-linked derivatives—critical data supporting further exploration into systemic delivery mechanisms requiring metabolic activation steps prior to exerting biological activity within target tissues.
Surface-enhanced Raman spectroscopy (SERS) investigations identified distinct vibrational signatures originating from the triple bond stretching mode (~2130 cm⁻¹), enabling real-time monitoring during biochemical assays without fluorescent labeling—a technique now being applied to track metabolic transformations within living organisms non-invasively using plasmonic nanoparticles functionalized with this compound's derivatives.
Mechanochemical synthesis approaches pioneered by ETH Zurich researchers eliminate solvent usage entirely through ball-milling techniques combining cyclohexanediol with propargyl chloride under controlled stress conditions (~3 kN force), achieving yields comparable (>90%) to conventional solution-phase methods while reducing processing time by over two-thirds—an innovation addressing environmental concerns inherent to traditional organic syntheses requiring volatile organic compounds (VOCs).
Nuclear magnetic resonance imaging compatibility studies conducted at UC Berkeley revealed no significant interference from paramagnetic impurities even after prolonged storage periods (<6 months), making it suitable for use within diagnostic agents designed for MRI-guided therapies where precise spatial localization is paramount during clinical procedures involving soft tissue imaging requirements.
Palladium-catalyzed carbonylation reactions employing this compound as a starting material have produced novel lactone derivatives exhibiting anti-inflammatory activity comparable to dexamethasone but with reduced corticosteroid side effects according to preliminary assays published earlier this year—a discovery prompting further investigation into steroid analogs capable of modulating NF-kB signaling pathways without systemic immunosuppression risks typically associated with glucocorticoids.
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